(2E)-1-哌啶-1-基丙酮肟

描述

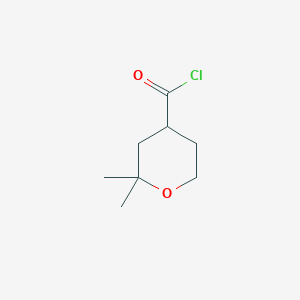

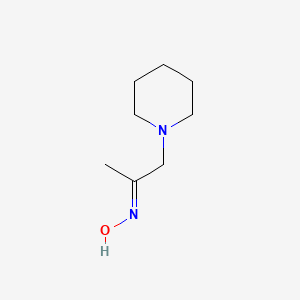

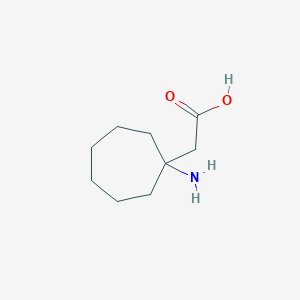

(2E)-1-Piperidin-1-ylacetone oxime is a useful research compound. Its molecular formula is C8H16N2O and its molecular weight is 156.23 g/mol. The purity is usually 95%.

The exact mass of the compound (2E)-1-Piperidin-1-ylacetone oxime is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 150099. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2E)-1-Piperidin-1-ylacetone oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-1-Piperidin-1-ylacetone oxime including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成与表征

- 合成机理:(2E)-1-哌啶-1-基丙酮肟衍生物使用曼尼希反应合成,该方法涉及肟保护化合物。这一过程表明产率和反应速率增加,最终产物通过各种光谱技术得到证实 (Taheri 等人,2012).

抗菌活性

- 抗菌特性:某些 (2E)-1-哌啶-1-基丙酮肟衍生物对细菌和真菌菌株表现出显着的抗菌活性,表明在对抗感染的医学应用中具有潜力 (Mallesha & Mohana,2014);(Sundararajan 等人,2015)。

结构分析

- 晶体和分子结构:各种 (2E)-1-哌啶-1-基丙酮肟化合物的分子和晶体结构已得到广泛研究,揭示了多种构型和相互作用,这对于了解它们的化学行为至关重要 (薛思佳,2011);(Karthik 等人,2021)。

抗菌和生物学研究

- 生物活性:除了抗菌特性外,(2E)-1-哌啶-1-基丙酮肟的衍生物已被研究用于各种生物活性,包括抗真菌特性和潜在的药学应用 (Abdel‐Aziz & Mekawey,2009);(Andrisano 等人,1974)。

化学合成和催化

- 化学反应和催化:肟衍生物已用于各种化学反应中,包括用于形成哌啶的正式 [2+2+2] 过程,表明它们在促进复杂化学合成中的作用 (Godineau 等人,2006);(Dinçer 等人,2006)。

作用机制

Target of Action

The primary targets of oxime compounds, such as (2E)-1-Piperidin-1-ylacetone oxime, are typically enzymes like acetylcholinesterase . Oximes are known to reactivate these enzymes, which have been inhibited by organophosphorus compounds .

Mode of Action

Oximes interact with their targets by binding to specific sites on the enzyme cells . This interaction increases the release of inhibitory neurotransmitters like GABA, preventing the transmission of nerve signals . The oxime’s reactivity towards photocatalysis and transition metals makes them ideal starting materials for N-containing heterocycles, amino alcohols, and amines .

Biochemical Pathways

Oxime ethers, a class of compounds containing the >C=N-O-R moiety, are formed in the reaction of oxime (ketones or aldehydes derivatives) with alkyl or aryl halogen . The formation of an oxime ether moiety is one way to combine different structural elements into one molecule . This gives the possibility of composing compounds that exhibit various biological activity .

Pharmacokinetics

It is known that the agent-specific reactivating potency of an oxime and the inhibitory potency of an organophosphorus compound are decisive for the required therapeutic oxime concentration . This indicates that the necessary oxime concentration will vary for different organophosphorus compounds .

Result of Action

The result of the action of oximes is typically the reactivation of the inhibited enzyme, leading to the restoration of normal nerve signal transmission . This ultimately results in neuro-paralysis, causing the muscle cells to lose their ability to contract, leading to the death of the parasites .

Action Environment

The effectiveness of oximes like (2E)-1-Piperidin-1-ylacetone oxime can be influenced by various environmental factors. For instance, the blood-brain barrier (BBB) remains a challenge in the delivery of oximes to the central nervous system (CNS) . Using current structural and mechanistic understanding of the BBB under both physiological and pathological conditions, it becomes possible to design delivery systems for oximes and other drugs that are able to cross the BBB effectively .

未来方向

Recent works have revealed that new oxime compounds can demonstrate various functions and thus are considered to be potential drugs for pathogenic diseases, as adjuvant therapy in various types of cancer and inflammation, and as potential next-generation drugs against OP poisoning . This suggests promising future directions for the development and application of oximes, including “(2E)-1-Piperidin-1-ylacetone oxime”.

属性

IUPAC Name |

(NE)-N-(1-piperidin-1-ylpropan-2-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-8(9-11)7-10-5-3-2-4-6-10/h11H,2-7H2,1H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQTWPVYYBAXPW-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)CN1CCCCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/CN1CCCCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63442-69-3 | |

| Record name | NSC150099 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-([1,1'-Biphenyl]-4-yl)-4,4,4-trifluorobutane-1,3-dione](/img/structure/B3032858.png)

![3-[(2-Aminophenyl)sulfanyl]-1,3-diphenylpropan-1-one](/img/structure/B3032870.png)

methanone](/img/structure/B3032871.png)

![1-(4-Chlorophenyl)-2-[(4-methylphenyl)amino]ethan-1-one](/img/structure/B3032874.png)